2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes two chloropyridine groups, an amide group, and a sulfamoyl group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chloropyridine groups would likely contribute to the aromaticity of the molecule, while the amide and sulfamoyl groups could introduce polarity .Chemical Reactions Analysis
Chloropyridines are known to react with nucleophiles, which could lead to substitution reactions . The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Chloropyridines are typically colorless liquids and are used to generate fungicides and insecticides in industry .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been explored in the context of organic synthesis, demonstrating its utility in forming complex molecules. For example, research by Yang-Heon Song et al. (2007) focused on optimizing the synthesis conditions for related chloropyridine carboxamides, highlighting the significance of reaction conditions in achieving high yield and purity (Yang-Heon Song, 2007). Additionally, the work by Pan Qing-cai (2011) on N-alkyl-4-chloro-2-pyridine carboxamides from chlorination and esterification processes sheds light on the methodological advancements in synthesizing pyridine carboxamide derivatives (Pan Qing-cai, 2011).
Heterocyclic Chemistry
The compound's relevance is further emphasized in heterocyclic chemistry, where it serves as a precursor or intermediate in synthesizing novel heterocyclic compounds. For instance, A. Abdel-rahman et al. (2003) utilized related pyridine thiones in reactions to create new pyridothienopyrimidines and pyridothienotriazines, showcasing the compound's versatility in accessing diverse heterocyclic frameworks (A. Abdel-rahman et al., 2003).
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5O4S/c1-3-29(4-2)34(32,33)14-9-10-17(27-21(30)15-7-5-11-25-19(15)23)18(13-14)28-22(31)16-8-6-12-26-20(16)24/h5-13H,3-4H2,1-2H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQAXXYQPQATDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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